6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the bromination of 2-pyridin-3-ylquinoline-4-carboxylic acid. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the bromine atom to a different functional group.
Substitution: The bromine atom in the compound can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving protein interactions and functions.
Medicine: Research into potential therapeutic applications, including drug development, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the quinoline ring structure play crucial roles in its binding affinity and activity. The pathways involved in its mechanism of action are still under investigation, but it is known to interact with proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid can be compared with other similar compounds, such as:
2-Pyridin-3-ylquinoline-4-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and binding properties.
6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid: Substitution of bromine with chlorine can alter the compound’s chemical and biological properties.
6-Fluoro-2-pyridin-3-ylquinoline-4-carboxylic acid: Fluorine substitution can significantly impact the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
6-bromo-2-pyridin-3-ylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O2/c16-10-3-4-13-11(6-10)12(15(19)20)7-14(18-13)9-2-1-5-17-8-9/h1-8H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLAIBAXSCQGEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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